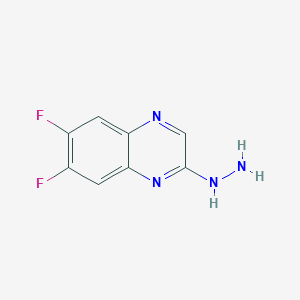
2-Hydrazino-6,7-difluoroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazino-6,7-difluoroquinoxaline is a useful research compound. Its molecular formula is C8H6F2N4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Properties
Quinoxaline derivatives, including 2-hydrazino-6,7-difluoroquinoxaline, have shown notable antimicrobial activity. Research indicates that these compounds can be effective against a range of bacterial infections, particularly those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological disorders. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets. Preliminary studies suggest potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antibacterial agent .
Case Study: Anticancer Activity
In vitro studies were conducted on human breast adenocarcinoma cells (MCF-7) treated with this compound. The compound exhibited potent antiproliferative effects, leading to cell cycle arrest and apoptosis induction at submicromolar concentrations .
常见问题
Basic Research Questions
Q. Q1. What are the critical parameters for optimizing the synthesis of 2-Hydrazino-6,7-difluoroquinoxaline?
Answer: The synthesis of this compound requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during hydrazine substitution to avoid side reactions like over-fluorination or ring-opening.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilic substitution efficiency.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) may accelerate hydrazine coupling, but their residual traces must be quantified via ICP-MS to avoid interference in downstream biological assays.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) ensures high purity (>95%), validated by HPLC with UV detection at 254 nm .
Q. Q2. How can spectroscopic techniques distinguish this compound from its structural analogs?
Answer:
- NMR Spectroscopy :
- ¹H NMR : The hydrazino group (–NH–NH₂) appears as a broad singlet at δ 4.5–5.5 ppm, while fluorinated protons (C6/C7-F) show splitting patterns (doublet of doublets) due to coupling with adjacent fluorine atoms.
- ¹⁹F NMR : Distinct chemical shifts at δ −110 to −115 ppm (C6-F) and −120 to −125 ppm (C7-F) confirm regioselective fluorination.
- Mass Spectrometry : ESI-MS in positive ion mode should exhibit [M+H]⁺ peaks at m/z 225.1, with fragmentation patterns showing loss of NH₂NH₂ (Δ m/z 32) .
Advanced Research Questions
Q. Q3. How to resolve contradictions in reported biological activity data for this compound derivatives?
Answer: Discrepancies in anti-proliferative or enzyme-inhibition assays often arise from:
- Assay Variability : Compare protocols for cell lines (e.g., MCF-7 vs. HeLa), incubation times (24h vs. 48h), and compound solubility (DMSO concentration ≤0.1%).
- Metabolic Stability : Use hepatic microsome assays (human vs. rodent) to assess whether rapid metabolism in certain models reduces observed activity.
- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to verify interactions with target proteins (e.g., EGFR kinase), and validate via SPR (surface plasmon resonance) for binding affinity measurements .
Q. Q4. What strategies ensure regioselective functionalization of this compound for targeted drug design?
Answer:
- Protecting Groups : Temporarily block the hydrazino group with Boc (tert-butyloxycarbonyl) to direct electrophilic substitution to the C3/C8 positions.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution, identifying reactive sites for Suzuki-Miyaura cross-coupling or Click chemistry.
- Reaction Monitoring : In situ FT-IR tracks intermediate formation (e.g., disappearance of N–H stretches at 3300 cm⁻¹) to optimize reaction halting points .
Q. Q5. How to analyze stability and degradation pathways of this compound under physiological conditions?
Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72h, followed by LC-MS/MS to identify degradation products (e.g., hydrolyzed quinoxaline rings).
- Light Sensitivity : Expose to UV-A (365 nm) and quantify photodegradation via UV-vis spectroscopy (λmax 280 nm).
- Oxidative Stability : Use H₂O₂ (1 mM) to simulate oxidative stress; monitor hydrazine oxidation to N₂ gas via headspace GC-MS .
Q. Q6. What computational methods predict the pharmacokinetic properties of this compound-based drug candidates?
Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition profiles.
- Molecular Dynamics (MD) : Simulate binding stability with serum albumin (PDB ID: 1AO6) to estimate plasma half-life.
- PBPK Modeling : GastroPlus integrates solubility, permeability, and metabolism data to simulate human pharmacokinetic profiles .
Q. Methodological Notes
属性
分子式 |
C8H6F2N4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC 名称 |
(6,7-difluoroquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C8H6F2N4/c9-4-1-6-7(2-5(4)10)13-8(14-11)3-12-6/h1-3H,11H2,(H,13,14) |
InChI 键 |
UBWUJRRLOAXBIY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)NN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













